molecular formula C6H7IN2O2 B8477084 methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate

methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B8477084
M. Wt: 266.04 g/mol
InChI Key: MFPASXPHEFUURS-UHFFFAOYSA-N
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Patent
US08569292B2

Procedure details

To a solution of ethyl 3-iodo-1H-pyrazole-5-carboxylate (600 mg, 2.56 mmol) and K2CO3 (609 mg, 4.51 mmol) in dry CH3CN (10 mL) was added MeI (974 mg, 6.77 mmol). The mixture was stirred at room temperature overnight under N2. After TLC showed that starting material had disappeared, the solid was filtered. Solvent was removed and the residue was purified to give methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate and methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
reactant
Reaction Step One
Name
Quantity
974 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH2:10]C)=[O:8])[NH:4][N:3]=1.[C:12]([O-])([O-])=O.[K+].[K+].[CH3:18][I:19]>CC#N>[I:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:12])[N:3]=1.[I:19][C:18]1[N:3]([CH3:2])[N:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
IC1=NNC(=C1)C(=O)OCC
Name
Quantity
609 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
974 mg
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=NN(C(=C1)C(=O)OC)C
Name
Type
product
Smiles
IC1=CC(=NN1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569292B2

Procedure details

To a solution of ethyl 3-iodo-1H-pyrazole-5-carboxylate (600 mg, 2.56 mmol) and K2CO3 (609 mg, 4.51 mmol) in dry CH3CN (10 mL) was added MeI (974 mg, 6.77 mmol). The mixture was stirred at room temperature overnight under N2. After TLC showed that starting material had disappeared, the solid was filtered. Solvent was removed and the residue was purified to give methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate and methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
reactant
Reaction Step One
Name
Quantity
974 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH2:10]C)=[O:8])[NH:4][N:3]=1.[C:12]([O-])([O-])=O.[K+].[K+].[CH3:18][I:19]>CC#N>[I:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:12])[N:3]=1.[I:19][C:18]1[N:3]([CH3:2])[N:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
IC1=NNC(=C1)C(=O)OCC
Name
Quantity
609 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
974 mg
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=NN(C(=C1)C(=O)OC)C
Name
Type
product
Smiles
IC1=CC(=NN1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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